5-[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
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Overview
Description
5-[3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a complex heterocyclic compound that features a pyrazole ring, a thiazine ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a suitable β-diketone under acidic conditions.
Acryloylation: The pyrazole derivative is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.
Thiazine Ring Formation: The final step involves the cyclization of the intermediate with a thioamide under basic conditions to form the thiazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-[3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione can undergo various chemical reactions, including:
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Formation of diketone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of nitro or halogenated pyrazole derivatives.
Scientific Research Applications
5-[3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structure and biological activity.
Material Science: Use in the synthesis of novel polymers and materials with specific electronic or optical properties.
Biological Research: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-[3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The thiazine ring may also play a role in binding to biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(1-Methyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
- 5-[3-(1-Ethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
Uniqueness
5-[3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is unique due to the presence of both the ethyl and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern may result in distinct interactions with biological targets compared to its analogs.
Properties
Molecular Formula |
C13H13N3O4S |
---|---|
Molecular Weight |
307.33 g/mol |
IUPAC Name |
5-[(E)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoyl]-6-hydroxy-1,3-thiazine-2,4-dione |
InChI |
InChI=1S/C13H13N3O4S/c1-3-16-7(2)8(6-14-16)4-5-9(17)10-11(18)15-13(20)21-12(10)19/h4-6,19H,3H2,1-2H3,(H,15,18,20)/b5-4+ |
InChI Key |
PEKFRNGCKPYNCY-SNAWJCMRSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/C(=O)C2=C(SC(=O)NC2=O)O)C |
Canonical SMILES |
CCN1C(=C(C=N1)C=CC(=O)C2=C(SC(=O)NC2=O)O)C |
Origin of Product |
United States |
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